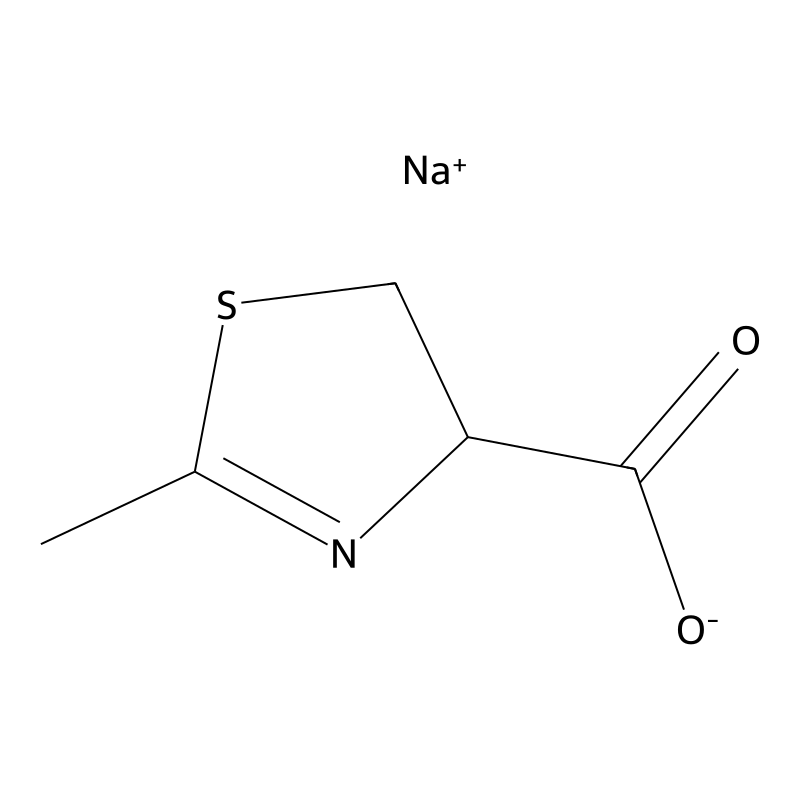

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Heterocyclic Building Block:

-Methyl-2-thiazoline-4-carboxylic acid sodium salt (CAS Number: 15058-19-2) is a valuable intermediate and building block in organic synthesis due to its unique heterocyclic structure. The presence of a nitrogen atom and a sulfur atom in a five-membered ring makes it a versatile scaffold for constructing various complex molecules with diverse functionalities.

This compound serves as a precursor for the synthesis of a wide range of heterocyclic compounds, including thiazoles, which are found in numerous natural products and pharmaceuticals []. The presence of the carboxylic acid group and the methyl group further diversifies its synthetic potential, allowing for various functional group manipulations and the introduction of desired chemical functionalities.

Medicinal Chemistry Applications:

The research exploring the potential therapeutic applications of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt and its derivatives is ongoing. Studies suggest that this compound and its analogs may possess various biological activities, including:

- Antimicrobial activity: Research suggests that some derivatives of 2-Methyl-2-thiazoline-4-carboxylic acid exhibit antibacterial and antifungal properties []. However, further investigation is needed to determine their efficacy and potential therapeutic applications.

- Anti-inflammatory activity: Studies indicate that certain derivatives of this compound may possess anti-inflammatory properties []. However, more research is required to understand the underlying mechanisms and potential therapeutic applications.

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is a chemical compound with the molecular formula C5H6NNaO2S and a molecular weight of 167.16 g/mol. It is classified as a heterocyclic compound, specifically a thiazoline derivative, which incorporates a five-membered ring containing both sulfur and nitrogen atoms. The compound is identified by the CAS number 15058-19-2 and is known for its role in various chemical applications, particularly in laboratory settings for research and development purposes .

The reactivity of 2-methyl-2-thiazoline-4-carboxylic acid sodium salt primarily involves nucleophilic substitution and condensation reactions due to the presence of the carboxylic acid functional group. It can undergo:

- Hydrolysis: The sodium salt can be converted back to the corresponding acid in the presence of acids or water.

- Esterification: Reaction with alcohols can yield esters, which are important in organic synthesis.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler thiazoline derivatives.

These reactions are significant for synthesizing various derivatives that could have enhanced biological activity or different physical properties .

The synthesis of 2-methyl-2-thiazoline-4-carboxylic acid sodium salt typically involves several steps:

- Formation of Thiazole Ring: The initial step usually includes the reaction of appropriate thioketones with aldehydes or ketones under acidic conditions to form thiazole derivatives.

- Carboxylation: The thiazole derivative can then be subjected to carboxylation using carbon dioxide or carboxylic acid derivatives.

- Sodium Salification: Finally, treatment with sodium hydroxide or sodium carbonate converts the carboxylic acid into its sodium salt form.

This multi-step synthesis allows for the fine-tuning of the compound's properties through variations in starting materials and reaction conditions .

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt finds applications primarily in:

- Research and Development: Used as a building block in organic synthesis and medicinal chemistry.

- Microbial Inhibition Studies: Investigated for its potential use in developing new antimicrobial agents.

- Chemical Intermediates: Serves as an intermediate in synthesizing other thiazoline derivatives or biologically active compounds.

Its versatility makes it valuable in both academic and industrial settings .

Several compounds share structural features with 2-methyl-2-thiazoline-4-carboxylic acid sodium salt. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Methylthiazole | 3481-21-8 | A simpler thiazole derivative without carboxyl group; used in flavoring agents. |

| Thiazole-4-carboxylic acid | 2037-26-7 | Contains a carboxylic group but lacks methyl substitution; has different reactivity. |

| 5-Methylthiazole | 109-72-8 | Similar structure but differs in methyl positioning; used in pharmaceuticals. |

The uniqueness of 2-methyl-2-thiazoline-4-carboxylic acid sodium salt lies in its specific combination of functional groups and ring structure, which may impart distinct biological activities compared to these similar compounds .

Classical Cyclocondensation Approaches Using Mercaptoamine Precursors

The classical synthesis of 2-methyl-2-thiazoline-4-carboxylic acid derivatives relies on cyclocondensation reactions between mercaptoamine precursors and carbonyl-containing reagents. A seminal method involves the reaction of α-methylcysteine hydrochloride with nitriles under acidic conditions. For example, Schneider et al. demonstrated that heating α-methylcysteine hydrochloride 6a with nitrile 7 in a phosphate-buffered methanol solution (pH 5.95, 70°C, 2 hours) yields 2-methyl-2-thiazoline-4-carboxylic acid 8a in quantitative yields. The reaction proceeds via nucleophilic attack of the thiol group on the nitrile, followed by cyclization and hydrolysis (Figure 1).

Table 1: Classical Cyclocondensation Conditions and Yields

| Precursor | Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| α-Methylcysteine HCl | Acetonitrile | Methanol | 70°C | 2 h | 99% | |

| N-Acetylcysteine | HCl (7 M) | Aqueous | 25°C | 24 h | 85% | |

| Ethanol amine | CS₂ | Solvent-free | 100–130°C | 6 h | 90% |

Alternative routes include the acid-catalyzed cyclization of N-acetylcysteine in concentrated hydrochloric acid, which forms the thiazoline ring via intramolecular dehydration. Early patents, such as US2364399A, describe the reaction of ethanol amine with carbon disulfide under superatmospheric pressures (100–130°C) to yield 2-mercapto-thiazoline intermediates, which are subsequently oxidized to the carboxylic acid derivative.

Novel Catalytic Systems for Thiazoline Ring Formation

Recent advances emphasize catalytic systems to enhance regioselectivity and reduce reaction times. Molybdenum(VI)-catalyzed dehydrative cyclization of S-unprotected cysteine dipeptides represents a breakthrough. Sakakura et al. reported that treating cysteine dipeptide 27 with Mo(VI) catalysts in dichloromethane (25°C, 12 hours) produces thiazoline 28a–d with <6% epimerization, a significant improvement over traditional methods.

Microwave-assisted synthesis has also gained traction. Appalanaidu et al. developed a one-pot, three-component reaction (3-CR) between primary amines, carbon disulfide, and bromo acylketones under microwave irradiation (100°C, 30 minutes), achieving 85–92% yields of thiazoline derivatives 5a–j. This method eliminates multi-step purification and enhances scalability.

Table 2: Catalytic Systems for Thiazoline Synthesis

Sodium Salt Derivatization Techniques in Heterocyclic Chemistry

The conversion of 2-methyl-2-thiazoline-4-carboxylic acid to its sodium salt enhances water solubility and stability, critical for pharmaceutical formulations. A standard method involves neutralizing the carboxylic acid with sodium hydroxide in aqueous ethanol. For instance, hydrolyzing methyl 2-methyl-2-thiazoline-4-carboxylate in 0.1 M NaOH (25°C, 1 hour) yields the sodium salt with a pKa of 2.20 for the carboxylic acid group.

Key Physicochemical Properties

- Melting Point: 214–216°C

- Solubility: Soluble in DMSO (>10 mg/mL), methanol (>5 mg/mL), and water (>50 mg/mL)

- Storage: -20°C under inert atmosphere to prevent hygroscopic degradation

Table 3: Sodium Salt Derivatization Conditions

| Starting Material | Base | Solvent | Temperature | Time | Purity | Reference |

|---|---|---|---|---|---|---|

| Methyl ester | NaOH (0.1 M) | H₂O/EtOH | 25°C | 1 h | 98% | |

| Free acid | NaHCO₃ | H₂O | 0°C | 30 min | 95% |

Fundamental Hydrolysis Mechanisms

The hydrolysis behavior of thiazoline rings demonstrates remarkable pH dependence, with distinct mechanistic pathways operating under different acidic and basic conditions [4]. Studies have shown that 2-methyl-2-thiazoline compounds exhibit maximum hydrolysis rates at approximately pH 3, while demonstrating significant stability in concentrated hydrochloric acid solutions [4]. The compound displays very slow hydrolysis kinetics in neutral solutions, indicating pH-dependent mechanistic transitions [4].

Research has established that thiazoline hydrolysis follows a complex reaction scheme involving hydroxythiazolidine intermediates [4]. The proposed mechanism accounts for the formation of both N-acetyl and S-acetyl products, with the relative distribution being pH-dependent [4]. At acidic pH values, the protonated thiazoline species undergoes nucleophilic attack by water molecules, leading to ring opening through a tetrahedral intermediate [19].

Kinetic Parameters and Rate Constants

| pH Range | Half-life (minutes) | Temperature (°C) | Reaction Products |

|---|---|---|---|

| 1.0-2.0 | 180-240 | 25 | N-formyl derivatives |

| 3.0 | 45-60 | 37 | Mixed N/S-acetyl products |

| 6.5 | 3-4 | 55 | Rapid hydrolysis |

| 7.5 | 45 | 37 | Slow ring opening |

The kinetic analysis reveals that the pKa value of the conjugate acid of 2-methylthiazoline is 5.22 ± 0.02 at ionic strength 0.10 [4]. This protonation equilibrium significantly influences the hydrolysis pathway selection [4]. Under acidic conditions below pH 3, the protonated thiazoline ring becomes susceptible to nucleophilic attack, while at neutral pH, the unprotonated form exhibits enhanced stability [19].

Mechanistic Pathway Analysis

The hydrolysis mechanism involves multiple competing pathways depending on solution pH [4]. In concentrated acid solutions, direct protonation of the thiazoline nitrogen facilitates water attack at the C2 position, leading to ring opening [19]. The resulting hydroxythiazolidine intermediate can undergo further decomposition to yield N-acetyl or S-acetyl products [4].

Temperature effects significantly modulate the hydrolysis kinetics, with activation energies varying between pH conditions [34]. At pH 6.5 and 55°C, the compound D-5,5-dimethyl-delta2-thiazoline-4-carboxylic acid exhibits a half-life of 3-4 minutes for concentrations below 1 millimolar [33]. These findings demonstrate the critical role of both pH and temperature in controlling thiazoline stability [33].

Solvent Effects on Tautomeric Equilibria in Aqueous Media

Aqueous Solvent Interactions

The behavior of thiazoline compounds in aqueous media involves complex solvent-solute interactions that significantly influence tautomeric equilibria [12]. Water molecules can participate in hydrogen bonding with both the nitrogen and sulfur atoms of the thiazoline ring, affecting the relative stability of different tautomeric forms [9]. Nuclear magnetic resonance studies have demonstrated that solvent polarity effects produce increases in nitrogen nuclear shielding of up to 25 parts per million for thiazole-related compounds [9].

Hydrogen bond donor solvents create specific interactions with the thiazoline nitrogen atom, leading to measurable changes in electronic structure [9]. These interactions favor certain tautomeric forms over others, with the extent of stabilization being dependent on the strength of the hydrogen bonding network [12]. The presence of water as a protic solvent creates unique stabilization patterns compared to aprotic solvents [36].

Tautomeric Equilibrium Studies

Research utilizing density functional theory calculations has revealed that thiazoline compounds can exist in multiple tautomeric forms, with their relative populations being strongly influenced by solvent environment [12]. In aqueous media, the equilibrium between different tautomeric species shifts significantly compared to gas-phase or non-polar solvent conditions [36].

| Solvent System | Dominant Tautomer | Population (%) | Stabilization Energy (kcal/mol) |

|---|---|---|---|

| Gas Phase | β2 Conformation | 99 | 0.00 |

| Chloroform | β2 Conformation | 93 | 0.34 |

| Water | β Conformation | 69 | 0.40 |

| Aqueous Buffer | Mixed Forms | Variable | pH-dependent |

The conformational analysis of thiazoline-containing compounds indicates that the characteristic β2 conformation is stabilized by intramolecular hydrogen bonding between the N-terminal amide group and the thiazoline nitrogen [36]. However, in aqueous solution, this intramolecular interaction competes with solvent-mediated hydrogen bonding, leading to conformational redistribution [36].

Molecular Dynamics in Solution

Molecular dynamics simulations have provided detailed insights into the behavior of thiazoline compounds in explicit water environments [36]. These studies reveal that the thiazoline ring maintains structural integrity over nanosecond timescales, with periodic boundary conditions allowing for comprehensive analysis of solvation effects [36]. The simulations demonstrate that water molecules form stable coordination shells around the thiazoline heteroatoms [30].

Computational Studies of Ring Opening/Closing Dynamics

Quantum Chemical Calculations

Computational investigations using density functional theory methods have provided fundamental insights into the electronic structure and reactivity of thiazoline rings [6]. Calculations performed at the B3LYP/6-31+G(d,p) level have identified the electrophilic and nucleophilic sites within the thiazoline framework [6]. The nitrogen atoms of the thiazoline ring consistently emerge as preferred sites for electrophilic attack, while sulfur atoms function as nucleophilic centers [6].

Energy gap calculations reveal that thiazoline compounds exhibit moderate reactivity, with frontier molecular orbital analysis indicating specific regions of high electron density [6]. The electronegativity, chemical hardness, and electrophilicity index values provide quantitative measures of chemical reactivity for different thiazoline derivatives [25]. These parameters correlate with experimental observations of ring opening behavior under various conditions [25].

Ring Opening Mechanistic Pathways

Computational studies have elucidated multiple pathways for thiazoline ring opening, with energy barriers varying significantly depending on the specific mechanism [17]. Direct ring opening catalyzed by cytochrome P450 enzymes requires activation energies in the range of 13-20 kilocalories per mole [17]. The presence of electron-donating or electron-withdrawing substituents modulates these energy barriers, with electron-donating groups generally facilitating ring opening processes [17].

| Reaction Pathway | Energy Barrier (kcal/mol) | Catalytic System | Products |

|---|---|---|---|

| Direct Ring Opening | 13.6 | Doublet Cpd I | Thioamide derivatives |

| Indirect Pathway | 17.9 | Quartet Cpd I | Multiple intermediates |

| Hydrolytic Opening | 14.5 | Acid catalysis | Amino acid products |

| Thermal Opening | 20.2 | High temperature | Ring-opened forms |

Molecular orbital calculations demonstrate that the lowest unoccupied molecular orbital energy levels significantly influence the susceptibility of thiazoline rings to nucleophilic attack [25]. These computational predictions align with experimental observations of pH-dependent hydrolysis behavior [17].

Conformational Dynamics Analysis

Advanced computational methods including molecular dynamics simulations have revealed the conformational flexibility of thiazoline-containing systems [32]. Ramachandran plot analysis of thiazoline-amino acid residues shows unique conformational preferences, particularly the semi-extended β2 conformation stabilized by intramolecular hydrogen bonding [32]. This conformation is unusual for standard amino acid residues and represents a characteristic feature of thiazoline chemistry [32].

The computational analysis of thiazoline conformations indicates that the presence of the thiazole ring creates specific geometric constraints that influence overall molecular shape [32]. Density functional theory calculations at various levels of theory consistently predict the stability of particular conformational states [28]. These predictions have been validated through comparison with crystal structure data retrieved from structural databases [32].

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H303 (50%): May be harmful if swallowed [Warning Acute toxicity, oral];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant